An In-depth Technical Guide on the Structural Properties of Methyl 2-amino-4,5-diethoxybenzoate and its Analogs
An In-depth Technical Guide on the Structural Properties of Methyl 2-amino-4,5-diethoxybenzoate and its Analogs
Abstract
This technical guide provides a detailed examination of the structural properties of Methyl 2-amino-4,5-diethoxybenzoate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide employs a comparative analysis with its close structural analog, Methyl 2-amino-4,5-dimethoxybenzoate (CAS: 26759-46-6). By leveraging the extensive data available for the dimethoxy compound, we can project and understand the structural, spectroscopic, and physicochemical characteristics of the diethoxy variant. This document is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in substituted anthranilates as versatile intermediates in organic and medicinal chemistry.
Introduction and Statement on Data Availability
Substituted aminobenzoates are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The specific arrangement of the amino, ester, and alkoxy functional groups on the benzene ring in compounds like Methyl 2-amino-4,5-diethoxybenzoate provides a versatile scaffold for building more complex molecular architectures.
It is important to note that as of the date of this guide, specific experimental data for Methyl 2-amino-4,5-diethoxybenzoate is not widely available in peer-reviewed journals or major chemical databases. However, its structural analog, Methyl 2-amino-4,5-dimethoxybenzoate, is a well-documented and commercially available compound.[2][3][4] This guide will, therefore, provide a comprehensive overview of the known properties of the dimethoxy analog and use this as a basis to infer the properties of the diethoxy compound, a standard practice in chemical science for anticipating the characteristics of novel or less-studied molecules.
Molecular Structure and Core Properties
The foundational difference between the topic compound and its well-documented analog lies in the alkoxy substituents at the C4 and C5 positions of the benzene ring.
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Methyl 2-amino-4,5-dimethoxybenzoate: Features two methoxy (-OCH₃) groups.
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Methyl 2-amino-4,5-diethoxybenzoate: Features two ethoxy (-OCH₂CH₃) groups.
This seemingly minor difference has predictable consequences for the molecule's physical and chemical properties, including its molecular weight, lipophilicity, and steric profile.
Key Identifiers and Physicochemical Properties
The table below summarizes the known properties of Methyl 2-amino-4,5-dimethoxybenzoate and the projected properties for its diethoxy counterpart.
| Property | Methyl 2-amino-4,5-dimethoxybenzoate | Methyl 2-amino-4,5-diethoxybenzoate (Projected) | Rationale for Projection |
| CAS Number | 26759-46-6[2][3][4] | Not Assigned/Found | This is a unique identifier and cannot be projected. |
| Molecular Formula | C₁₀H₁₃NO₄[2][3] | C₁₂H₁₇NO₄ | Addition of two CH₂ groups. |
| Molecular Weight | 211.22 g/mol [2][3] | 239.27 g/mol | Increased mass from the two ethyl groups. |
| Appearance | White to light yellow/orange crystalline powder[3] | Likely a white to yellowish crystalline solid. | Similar chromophores and crystal packing are expected. |
| Melting Point | 128-134 °C[5][6] | Likely similar or slightly lower. | Increased molecular weight and van der Waals forces from the ethyl groups could increase the melting point, but the less symmetrical nature of the ethoxy groups might disrupt crystal packing, leading to a lower melting point. Experimental verification is needed. |
| Boiling Point | 343.1 °C at 760 mmHg[5][6] | Higher than the dimethoxy analog. | Increased molecular weight and intermolecular forces. |
| Density | ~1.189 g/cm³[5][6] | Similar, likely slightly lower. | The increase in volume from the ethyl groups may be slightly greater than the increase in mass. |
| LogP (Octanol/Water) | 1.65380[6] | Higher than the dimethoxy analog. | The addition of two ethyl groups significantly increases the lipophilicity of the molecule. |
Synthesis and Reaction Pathways
The synthesis of these compounds typically involves the reduction of a nitro group to an amine. The general and proven pathway for Methyl 2-amino-4,5-dimethoxybenzoate proceeds from its nitro precursor, Methyl 4,5-dimethoxy-2-nitrobenzoate.
General Synthesis Workflow
The diagram below illustrates the standard synthetic route, which is directly applicable to the diethoxy analog by starting with the corresponding diethoxy-nitro-benzoate precursor.
Caption: General workflow for the synthesis via catalytic hydrogenation.
Detailed Experimental Protocol (for Methyl 2-amino-4,5-dimethoxybenzoate)
This protocol is a self-validating system as the reaction progress can be monitored, and the final product is purified to a high degree.
Objective: To synthesize Methyl 2-amino-4,5-dimethoxybenzoate by reducing its nitro precursor.
Materials:
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Methyl 4,5-dimethoxy-2-nitrobenzoate
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10% Palladium on activated carbon (Pd/C)
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Methanol or Ethyl Acetate (Anhydrous)
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Hydrogen (H₂) gas supply
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Round-bottomed flask
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Stirring apparatus
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Filtration setup (e.g., Celite pad)
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Rotary evaporator
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Column chromatography setup (Silica gel, petroleum ether, ethyl acetate)
Procedure:
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Reaction Setup: In a round-bottomed flask, dissolve Methyl 4,5-dimethoxy-2-nitrobenzoate in a suitable solvent like methanol or ethyl acetate.[7]
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Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.
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Hydrogenation: Seal the flask and purge the system with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., via a balloon or at a specified pressure like 15 psi) and stir the mixture vigorously at room temperature.[7]
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Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 16-24 hours).[7]
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Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. The Celite pad should be washed with the reaction solvent to ensure all product is collected.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by column chromatography on silica gel, typically using an eluent system such as petroleum ether:ethyl acetate (e.g., 10:1 v/v) to afford the pure white to light yellow solid product.[7]
Causality and Insights:
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Choice of Catalyst: Palladium on carbon is a highly efficient and standard catalyst for the reduction of aromatic nitro groups. It provides a high surface area for the reaction and can be easily removed by filtration.
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Solvent Choice: Methanol and ethyl acetate are common solvents for hydrogenation as they are relatively inert under these conditions and effectively dissolve the starting material.
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Self-Validation: The progress of the reaction is continuously validated by TLC. The final product's purity is confirmed through chromatographic separation and can be further assessed by melting point determination and spectroscopic analysis.
Spectroscopic and Structural Elucidation
The structural confirmation of organic molecules relies heavily on spectroscopic methods. While specific spectra for Methyl 2-amino-4,5-diethoxybenzoate are not available, we can predict the key signals based on the known data for the dimethoxy analog and the principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of Methyl 2-amino-4,5-dimethoxybenzoate in DMSO-d₆ shows distinct signals.[7] The expected spectrum for the diethoxy analog would show additional signals corresponding to the ethyl groups.
| Protons | Methyl 2-amino-4,5-dimethoxybenzoate (Observed Shifts in DMSO-d₆)[7] | Methyl 2-amino-4,5-diethoxybenzoate (Projected Shifts) | Multiplicity & Integration |
| Aromatic H (C3-H) | ~7.12 ppm | ~7.1 ppm | Singlet, 1H |
| Aromatic H (C6-H) | ~6.36 ppm | ~6.3 ppm | Singlet, 1H |
| -NH₂ | ~6.45 ppm | ~6.4 ppm | Broad Singlet, 2H |
| -COOCH₃ | ~3.64 ppm | ~3.6 ppm | Singlet, 3H |
| -OCH₃ (x2) | ~3.74 ppm | - | Singlet, 6H |
| -OCH₂CH₃ (x2) | - | ~4.0-4.1 ppm | Quartet, 4H |
| -OCH₂CH₃ (x2) | - | ~1.3-1.4 ppm | Triplet, 6H |
¹³C NMR (Carbon NMR): The carbon spectrum will similarly show additional resonances for the ethyl groups in the diethoxy compound. The chemical shifts of the aromatic carbons directly attached to the oxygen atoms will also be slightly different.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of both the dimethoxy and diethoxy compounds are expected to be very similar in the functional group region.
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N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).
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C=O Stretching: A strong absorption band around 1680-1710 cm⁻¹ for the ester carbonyl group.
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C-O Stretching: Strong bands in the 1200-1300 cm⁻¹ region for the aryl-alkyl ether linkages.
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C-H Stretching: Aliphatic C-H stretching bands just below 3000 cm⁻¹ (from the methyl and ethyl groups) and aromatic C-H stretching bands just above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule.
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Dimethoxy: m/z = 211
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Diethoxy (Projected): m/z = 239
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Fragmentation: Common fragmentation patterns would involve the loss of the ester methyl group (-CH₃), the methoxy/ethoxy groups (-OCH₃/-OCH₂CH₃), or the entire ester group (-COOCH₃).
Conclusion and Future Outlook
This guide has provided a comprehensive analysis of the structural properties of Methyl 2-amino-4,5-diethoxybenzoate by leveraging the robust data available for its close analog, Methyl 2-amino-4,5-dimethoxybenzoate. The core structure, synthetic pathways, and expected spectroscopic signatures have been detailed. While projections based on chemical principles provide a strong foundation for understanding this molecule, experimental validation is essential. Researchers working with the diethoxy variant are encouraged to perform full analytical characterization to confirm the projections made in this guide. The versatility of this chemical scaffold suggests its potential for continued use in the development of novel pharmaceuticals and other advanced materials.
References
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Title: methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6 Source: iChemical URL: [Link]
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Title: Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Source: ResearchGate URL: [Link]
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Title: Synthesis of methyl 4,5-diamino-2-ethoxybenzoate Source: PrepChem.com URL: [Link]
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Title: Methyl 2-amino-4,5-dimethoxybenzoate | CAS#:26759-46-6 Source: Chemsrc URL: [Link]
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Title: Methyl 2-amino-4,5-dimethoxybenzoate Source: Weifang Anhe Chemical Co., Ltd. URL: [Link]
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